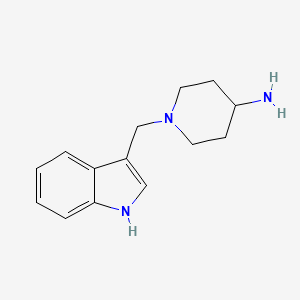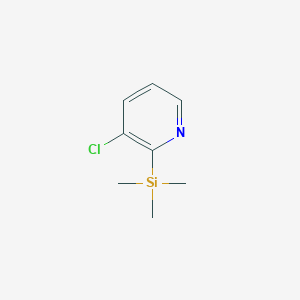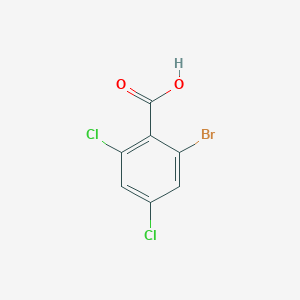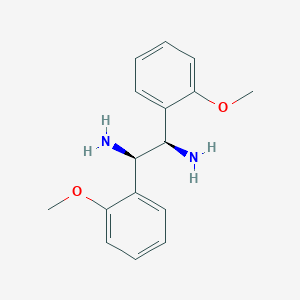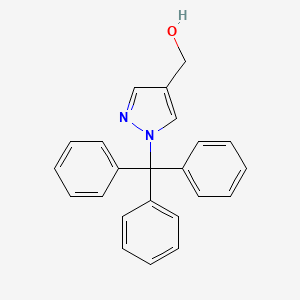
(1-Trityl-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
“(1-Trityl-1H-pyrazol-4-yl)methanol” is a carboxylic acid that has been synthesized in the laboratory . It is chemically stable and is metabolized by the body, which makes it an ideal candidate for biodistribution studies . The compound has a molecular weight of 340.42 g/mol .
Molecular Structure Analysis
The InChI code for “(1-Trityl-1H-pyrazol-4-yl)methanol” is1S/C23H20N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,26H,18H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Trityl-1H-pyrazol-4-yl)methanol” is a white to yellow solid . The compound has a molecular formula of C23H20N2O and a molecular weight of 340.42 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Derivatives Synthesis : The synthesis of novel derivatives such as 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives involves the condensation of related compounds like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Hote & Lokhande, 2014).
Characterization of Novel Compounds : Synthesized compounds such as (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones were characterized using various spectroscopic techniques, confirming their unique structural properties (Cao, Quan, & Dong, 2008).
Magnetic Properties and Applications
- Magnetic Study of Cobalt(II) Complexes : The creation of trigonal-prismatic cobalt(II) complexes using a novel ligand exhibited significant magnetic anisotropy and single-molecule-magnet behavior, showcasing potential applications in magnetic materials (Yao et al., 2018).
Catalysis and Chemical Transformations
Catalyst in Chemical Reactions : Tris(pyrazol-1-yl)methane metal complexes, derived from similar chemical structures, have been used as catalysts in diverse reactions like the reduction of carbon dioxide and C–C couplings, highlighting their versatility and efficiency in catalysis (Martins, 2019).
Methanol Synthesis from Carbon Dioxide : The compound plays a role in eco-friendly methanol synthesis directly from carbon dioxide, using iron(II) scorpionate catalysts, contributing to greener chemical processes (Ribeiro, Martins, & Pombeiro, 2017).
Pharmaceutical and Biomedical Research
Antimicrobial Activity : Pyrazoline derivatives, structurally related to the compound, have shown antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Activity : Novel pyrazoline derivatives have also been evaluated for their anticancer properties, indicating the potential of these compounds in cancer research and therapy (Kocyigit et al., 2019).
Enzyme Inhibition : These derivatives also displayed inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, relevant to various physiological processes and diseases (Kocyigit et al., 2019).
Optical and Photochemical Properties
- Photochemical Properties : Related compounds exhibit unique photochemical properties, such as enhanced fluorescence and light stability, which could be harnessed in materials science and photonic applications (Lin, Rivett, & Wilshire, 1977).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include (1-trityl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit significant antipromastigote activity . This suggests that these compounds may interact with specific targets in the parasite to inhibit its growth and proliferation.
Biochemical Pathways
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . This suggests that these compounds may interfere with the biochemical pathways essential for the survival and proliferation of these parasites.
Result of Action
It’s known that pyrazole derivatives can exhibit significant antileishmanial and antimalarial activities . This suggests that these compounds may induce cellular changes that inhibit the growth and proliferation of these parasites.
Propiedades
IUPAC Name |
(1-tritylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,26H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKSWZHEZLKIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443568 | |
| Record name | 1-trityl-4-hydroxymethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Trityl-1H-pyrazol-4-yl)methanol | |
CAS RN |
88529-69-5 | |
| Record name | 1-trityl-4-hydroxymethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

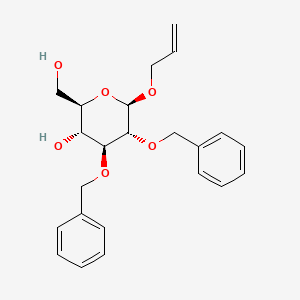
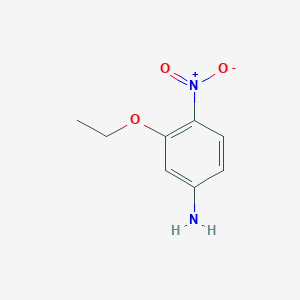


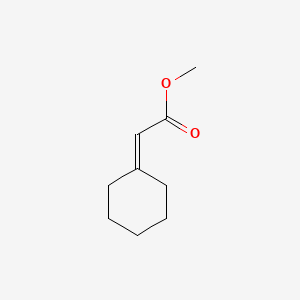
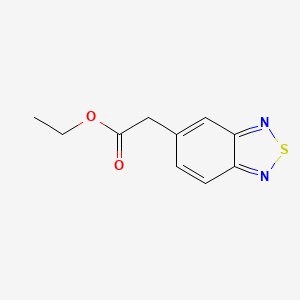
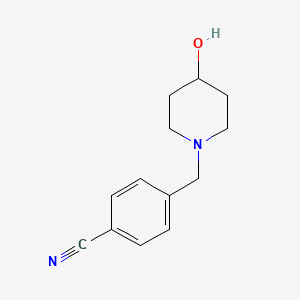
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)
